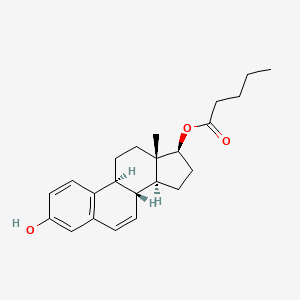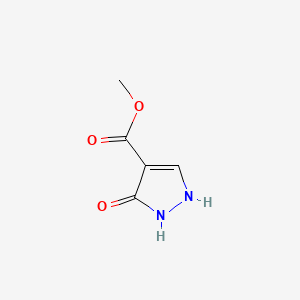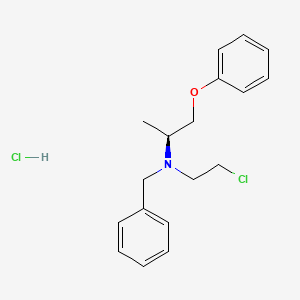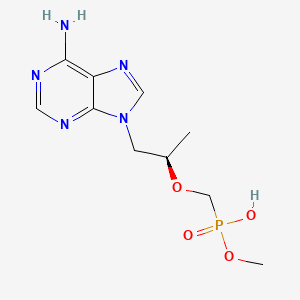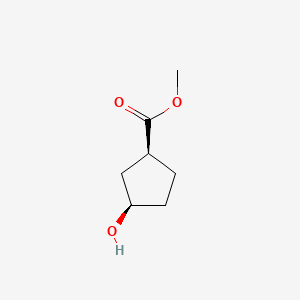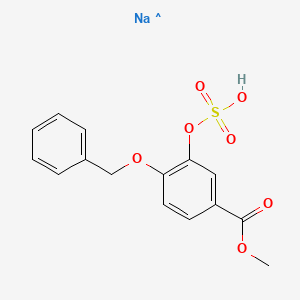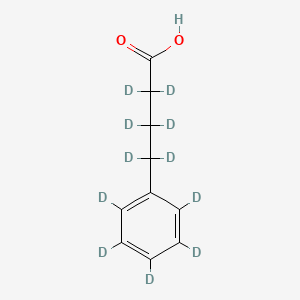
Kanamicina A tetra-N-acetilada
Descripción general
Descripción
Tetra-N-acetyl Kanamycin A is a derivative of Kanamycin, an aminoglycoside antibiotic widely used in treating animal diseases caused by Gram-negative and Gram-positive infections . It is available for purchase from various chemical and analytical standards suppliers .
Synthesis Analysis
The synthesis of Tetra-N-acetyl Kanamycin A and its derivatives involves the introduction of additional protonatable groups (amino-, guanidino or pyridinium) at the 6″-position of kanamycin A . The tetra-N-protected-6″-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A has been demonstrated to interact with a weak nucleophile, pyridine, resulting in the formation of the corresponding pyridinium derivative .Molecular Structure Analysis
The Tetra-N-acetyl Kanamycin A molecule contains a total of 91 bond(s). There are 47 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 3 six-membered ring(s), 4 secondary amide(s) (aliphatic), 7 hydroxyl group(s), 1 primary alcohol(s), 6 secondary alcohol(s), and 4 ether(s) (aliphatic) .Aplicaciones Científicas De Investigación
Propiedades Antibacterianas
Kanamicina A tetra-N-acetilada: es un derivado de la Kanamicina A, que es un antibiótico aminoglucósido. Se ha estudiado su potencial para combatir las bacterias resistentes a los medicamentos. La modificación de la Kanamicina A para producir this compound podría conducir a antibióticos que mantienen la eficacia contra las cepas resistentes .
Modificación Estructural para Actividad Mejorada
Los investigadores han explorado la modificación estructural de los aminoglucósidos como la Kanamicina A para superar la resistencia. La this compound sirve como un andamiaje para modificaciones químicas adicionales destinadas a mejorar la actividad antibacteriana y reducir la resistencia .
Interacción con Nucleófilos
Se ha demostrado la capacidad de la this compound para interactuar con nucleófilos débiles. Esta interacción podría explotarse en la síntesis de nuevos compuestos con posibles aplicaciones terapéuticas .
Desarrollo de Nuevos Agentes Antibacterianos
La introducción de grupos protonables en posiciones específicas de la Kanamicina A, lo que da como resultado compuestos como la this compound, es una dirección prometedora para el desarrollo de nuevos agentes antibacterianos. Estas modificaciones pueden conducir a compuestos con actividad mejorada contra ciertas cepas de bacterias .
Estudio de la Relación Estructura-Actividad
La this compound puede proporcionar información valiosa sobre la relación entre la estructura molecular y la actividad antibacteriana. Comprender esta relación es crucial para el diseño de nuevos antibióticos .
Superar la Resistencia a los Aminoglucósidos
Modificaciones como las que se observan en la this compound pueden dar como resultado derivados que están menos influenciados por los mecanismos de resistencia comunes asociados con mutaciones en proteínas bacterianas, como el factor de elongación G .
Desarrollo de Bioensayos
El compuesto se ha utilizado en bioensayos para evaluar la eficacia de nuevos derivados de aminoglucósidos. Estos bioensayos son esenciales para la detección de posibles antibióticos antes de que avancen a ensayos clínicos .
Herramienta de Investigación Farmacéutica
Como un bioquímico disponible para la investigación proteómica, la this compound sirve como una herramienta en la investigación farmacéutica para estudiar las interacciones y funciones de las proteínas, lo que puede conducir al descubrimiento de nuevas dianas farmacológicas .
Mecanismo De Acción
Target of Action
Tetra-N-acetyl Kanamycin A, like other aminoglycosides, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .
Mode of Action
The compound interacts with its target by binding to the 30S ribosomal subunit, causing a misreading of t-RNA . This interaction disrupts the normal process of protein synthesis, leaving the bacterium unable to synthesize proteins vital to its growth . Specifically, Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit .
Biochemical Pathways
The biochemical pathways affected by Tetra-N-acetyl Kanamycin A involve the process of protein synthesis. By binding to the 30S ribosomal subunit, the compound disrupts the normal decoding of mRNA, leading to errors in protein synthesis . This disruption can lead to the death of the bacterial cell, as it is unable to produce the proteins necessary for its survival .
Result of Action
The primary result of Tetra-N-acetyl Kanamycin A’s action is the inhibition of protein synthesis, which leads to the death of the bacterial cell . By causing a misreading of t-RNA, the compound prevents the bacterium from producing the proteins it needs to survive . This makes it an effective antibacterial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetra-N-acetyl Kanamycin A. For instance, environmental conditions that affect bacterial respiration have been reported to result in changes to aminoglycoside susceptibility and uptake
Direcciones Futuras
Modifying the 6″-position of kanamycin A with protonatable groups is a promising direction for the further development of new antibacterial agents with reduced resistances . Moreover, most of the obtained 6″-modified kanamycin A derivatives were less influenced by the resistant mechanism associated with mutations of the elongation factor G than the parent kanamycin A .
Análisis Bioquímico
Biochemical Properties
Tetra-N-acetyl Kanamycin A, like other aminoglycosides, interacts with various enzymes and proteins in bacterial cells. It primarily binds to the bacterial ribosome, thereby inhibiting protein synthesis and generating errors in the translation of the genetic code
Cellular Effects
Tetra-N-acetyl Kanamycin A exerts significant effects on bacterial cells. By binding to the bacterial ribosome, it disrupts protein synthesis, leading to the production of faulty proteins that can impair cell function . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tetra-N-acetyl Kanamycin A involves the inhibition of protein synthesis at the molecular level. It binds to the bacterial ribosome, causing misreading of the genetic code and leading to the production of faulty proteins . This binding interaction is key to its antibiotic activity.
Dosage Effects in Animal Models
These studies have shown that the effects of aminoglycosides can vary with different dosages, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Tetra-N-acetyl Kanamycin A is involved in the metabolic pathways of aminoglycoside antibiotics. These pathways involve various enzymes and cofactors, and can impact metabolic flux and metabolite levels
Subcellular Localization
The subcellular localization of Tetra-N-acetyl Kanamycin A is likely to be similar to that of other aminoglycosides, which are known to localize to the bacterial ribosome This localization is key to their function as inhibitors of protein synthesis
Propiedades
IUPAC Name |
N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t12-,13+,14-,15-,16+,17-,18-,19-,20+,21-,22-,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGDIANBIMNRQW-OBHSWUIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858435 | |
| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20399-23-9 | |
| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Tetra-N-acetyl Kanamycin A used as a starting material for synthesizing new Kanamycin derivatives?
A1: The research highlights Tetra-N-acetyl Kanamycin A as a valuable starting point for chemical modification due to its defined structure and the presence of reactive groups. Specifically, the papers focus on manipulating the C2 and C6 positions of the 3-amino-glucose moiety within the Kanamycin A structure [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



